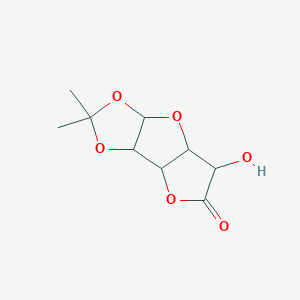

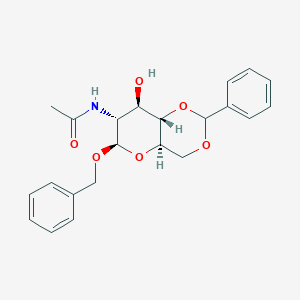

D-グルクロン酸-6,3-ラクトンアセトニド

説明

Synthesis Analysis

The synthesis of complex organic structures like this compound often involves multiple steps, including stereoselective or photochemical reactions. For instance, the synthesis described by Ghosh et al. (2004) demonstrates a stereoselective photochemical 1,3-dioxolane addition as a key step in producing a high-affinity ligand for HIV protease inhibitors, showcasing the intricate methodologies required to construct such molecules [Ghosh, Leshchenko, Noetzel, 2004].

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by their chiral centers and cyclic moieties. Crystallography and spectroscopy techniques are often employed to elucidate these structures, as demonstrated in studies where the absolute configuration and stereochemistry of chiral centers were established, highlighting the molecule's spatial arrangement and its implications for reactivity and interaction with biological targets [Reed, Turner, Kato, Houston, Simone, 2013].

Chemical Reactions and Properties

The reactivity of such molecules often involves transformations relevant to organic synthesis and medicinal chemistry. For example, the chemoselective hydrogenation of biomass-derived compounds to diols, as reviewed by Tang et al. (2017), underlines the importance of these molecules in creating renewable polymeric monomers and biofuels, illustrating their chemical versatility and potential for sustainable applications [Tang, Wei, Ding, Sun, Zeng, Hu, Liu, Lei, Lin, 2017].

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical activity, are crucial for understanding the behavior of these compounds in various environments and applications. These properties are often determined through experimental measurements and can influence the compound's application in drug formulation, material science, and chemical synthesis.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for the compound's functionality in synthetic pathways or as potential pharmaceuticals. Studies like those on the catalytic conversion of related furanic compounds to value-added derivatives highlight the utility of understanding these properties for chemical transformations and the development of catalysts [Althikrallah, Kozhevnikova, Kozhevnikov, 2021].

科学的研究の応用

グルクロン酸誘導体の合成

D-グルクロン酸-6,3-ラクトンアセトニドは、2,3,4-トリス(tert-ブチルジメチルシリル)グルクロン酸トリクロロエチルエステルの合成における出発試薬として使用されます . この化合物は、特定の医薬品や潜在的に有毒な物質の代謝において重要な役割を果たすグルクロン酸の誘導体です。

1-O-アシルグルクロン酸の調製

この化合物は、抗炎症薬ML-3000の1-O-アシルグルクロン酸の調製に必要です . アシルグルクロン酸は、薬物代謝において重要であり、薬物副作用につながる可能性のあるタンパク質付加物を形成することができます。

光学活性グルコピラノースの合成

D-グルクロン酸-6,3-ラクトンアセトニドは、光学活性グルコピラノースの合成に使用されます . これらの化合物は、医薬品や農薬の開発において重要です。

長鎖アルキルグルコフラノシドの合成

この化合物は、長鎖アルキルグルコフラノシドの合成に使用されます . これらの化合物は、食品業界では低カロリー甘味料として、製薬業界では薬物送達システムとして潜在的な用途があります。

解毒プロセス

あまり一般的ではありませんが、D-グルクロン酸-6,3-ラクトンアセトニドは、製薬業界で潜在的な用途があります。 解毒プロセスにおけるその役割は、特に有意な代謝廃棄物を生成する治療を受けている患者において、体の毒素負荷を軽減することを目的とした治療において、有用な補助剤となる可能性があります .

Safety and Hazards

作用機序

Target of Action

D-Glucurono-6,3-lactone acetonide, also known as (3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2’,3’:4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one or alpha-D-Glucofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is a versatile chemical intermediate

Mode of Action

It is known that this compound can be converted to optically active and partially protected inositols .

Biochemical Pathways

Its conversion to optically active and partially protected inositols suggests that it may play a role in the inositol metabolic pathway .

Result of Action

Its conversion to optically active and partially protected inositols suggests that it may have a role in the synthesis of these compounds .

特性

IUPAC Name |

(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4+,5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-UXTLFEIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)O)O[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

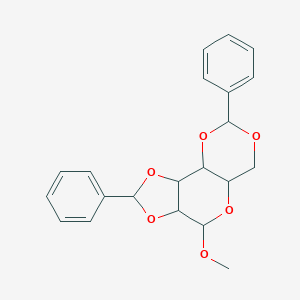

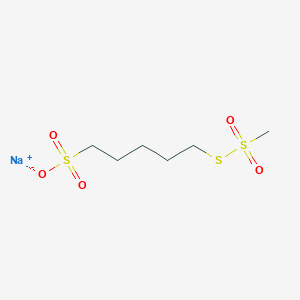

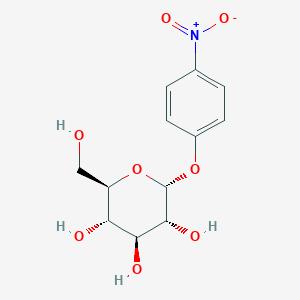

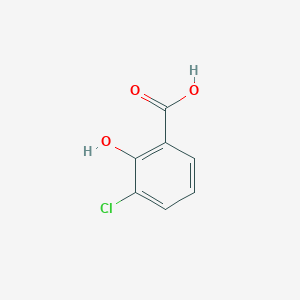

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)